6-methyl-1H-quinazolin-4-one
Description
Historical Context and Evolution of Quinazolinone Chemistry in Academic Research
The journey of quinazolinone chemistry began in 1869 with Griess's synthesis of the first derivative. nih.gov A more satisfactory synthesis of the parent quinazoline (B50416) was later developed by Gabriel in 1903. nih.gov Early interest in quinazoline derivatives was significantly propelled in the 1950s by the discovery of a quinazoline alkaloid with antimalarial properties from an Asian plant. researchgate.net This led to extensive synthetic efforts to create new antimalarial agents. A notable outcome of this research was the synthesis of 2-methyl-3-o-tolyl-4-(3H)-quinazolinone, which, although ineffective against malaria, was discovered to be a potent hypnotic known as methaqualone. researchgate.net
Over the decades, synthetic methodologies for quinazolinones have evolved substantially. The Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides, became a common method for preparing 4(3H)-quinazolinones. acs.org Modern synthetic chemistry has introduced more efficient and environmentally friendly techniques, including microwave-assisted synthesis, metal-catalyzed reactions (e.g., palladium- and copper-catalyzed), and multicomponent reactions. nih.govnih.govnih.govnih.gov These advancements have facilitated the creation of large libraries of quinazolinone derivatives for biological screening. researchgate.net
The Quinazolinone Scaffold as a Privileged Structure in Chemical Biology
The quinazolinone framework is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term describes a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The versatility of the quinazolinone core allows for structural modifications at various positions (notably 2, 3, 6, and 8), which can significantly influence its biological profile. nih.govmdpi.com
The broad spectrum of biological activities associated with quinazolinone derivatives is extensive and includes:
Anticancer researchgate.netresearchgate.netnih.gov
Antimicrobial mdpi.com
Anti-inflammatory nih.gov
Anticonvulsant
Antiviral
Antihypertensive nih.gov
This diverse bioactivity has made the quinazolinone scaffold a cornerstone in the development of new therapeutic agents. nih.govnih.gov
Specific Academic Relevance of 6-Methyl-1H-quinazolin-4-one within Quinazolinone Research
Within the vast family of quinazolinones, This compound has emerged as a valuable and promising molecular platform for targeted research. cnr.it The presence of a methyl group at the 6-position provides a key hydrophobic interaction point, which can be crucial for binding to specific biological targets. cnr.it
Recent research has highlighted the utility of the 6-methylquinazolin-4(3H)-one core in the development of novel epigenetic modulators. Specifically, it has been identified as a foundational scaffold for creating binders for the bromodomain-containing protein 9 (BRD9), an important target in cancer research. cnr.it By synthesizing and screening a library of 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives, researchers have identified potent and selective BRD9 ligands. cnr.it
Another significant area of research involves the development of 2,6-disubstituted (3H)-quinazolin-4-ones as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). These compounds have shown potential for treating schizophrenia. One such derivative, ALX-171, demonstrated antipsychotic-like activity in animal models.
The synthesis of derivatives based on the this compound scaffold is often achieved through multi-step synthetic routes, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Interactive Table of Selected this compound Derivatives and their Biological Activity
Below is an interactive table detailing some of the research findings on derivatives of this compound.
| Compound ID | Target | Biological Activity/Assay | IC50 Value | Source |
| ALX-171 | mGlu7 Receptor | Negative Allosteric Modulator | 6.14 µM | |
| Compound 5 | BRD9 | Bromodomain Binder | Low-micromolar range | |
| Compound 11 | BRD9 | Bromodomain Binder | Low-micromolar range | |
| Compound 12 | BRD9 | Bromodomain Binder | Low-micromolar range | |
| Compound 19 | BRD9 | Bromodomain Binder | Low-micromolar range |
Overview of Advanced Research Domains in Quinazolinone Chemistry
The field of quinazolinone chemistry continues to expand into sophisticated and cutting-edge research domains. One major area of focus is the development of tyrosine kinase inhibitors (TKIs) for cancer therapy. researchgate.net Several quinazolinone-based molecules have been investigated for their ability to inhibit key kinases like EGFR and VEGFR. researchgate.net
Molecular hybridization is another advanced strategy, where the quinazolinone scaffold is combined with other pharmacologically active moieties to create hybrid compounds with potentially enhanced potency or dual modes of action. nih.gov This approach has been used to develop novel anticancer, antibacterial, and antidiabetic agents.
Furthermore, the application of computational chemistry and machine learning is becoming increasingly integral to quinazolinone research. nih.gov These tools aid in the rational design of new derivatives, prediction of their biological activities, and understanding their binding interactions with target proteins, thereby accelerating the drug discovery process.
The development of novel synthetic methodologies , including green chemistry approaches, remains a priority to enable more efficient, cost-effective, and environmentally benign production of quinazolinone libraries for high-throughput screening. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDXPIFJIVICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methyl 1h Quinazolin 4 One and Its Structural Analogs
Classical and Contemporary Approaches to Quinazolinone Synthesis
The synthesis of the quinazolinone core is a well-established area of organic chemistry, with numerous methods developed over the years. These strategies often begin with simple, ortho-substituted benzene (B151609) derivatives, which undergo cyclization to form the characteristic bicyclic system.
Modified Niementowski Reactions for Quinazolin-4(3H)-one Derivatives
The Niementowski reaction, first reported in 1895, is a foundational method for synthesizing 4(3H)-quinazolinones. researchgate.net The classical approach involves the thermal condensation of anthranilic acid with an amide. researchgate.net For instance, the reaction of anthranilic acid with formamide (B127407) produces the parent quinazolin-4(3H)-one. researchgate.netarkat-usa.org
Modifications to the original Niementowski reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. A significant advancement is the use of microwave irradiation, which can dramatically accelerate the reaction. researchgate.netsrce.hr In some cases, reactions that take hours under conventional heating can be completed in minutes with microwave assistance, often in the absence of a solvent ("neat" conditions). researchgate.netsrce.hrijprajournal.com This environmentally benign approach enhances reaction rates and simplifies product work-up. researchgate.netsrce.hr
The reaction has also been extended to synthesize a variety of substituted quinazolinones. researchgate.netsrce.hr For example, using N-alkyl formamides or other substituted amides allows for the introduction of substituents at various positions on the quinazolinone ring. arkat-usa.org
Table 1: Comparison of Classical and Microwave-Assisted Niementowski Reactions
| Parameter | Classical Niementowski Reaction | Microwave-Assisted Niementowski Reaction |
|---|---|---|
| Conditions | Conventional heating (e.g., 130–150 °C). ijprajournal.com | Microwave irradiation (e.g., 60 W). ijprajournal.comnih.gov |
| Reaction Time | Several hours. ijprajournal.com | Minutes. researchgate.netijprajournal.com |
| Solvent | Often requires a high-boiling solvent or is run neat. | Frequently performed under solvent-free (neat) conditions. srce.hr |
| Yields | Variable, sometimes low. srce.hr | Generally high to excellent. researchgate.netnih.gov |
| By-products | Can lead to by-products due to high temperatures and long reaction times. | Often cleaner with fewer by-products. nih.gov |
Cyclization Reactions Involving Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are versatile precursors for quinazolinone synthesis beyond the Niementowski reaction. Various cyclization strategies have been developed that utilize different co-reactants to form the heterocyclic ring.
One common method involves the reaction of anthranilic acid with orthoesters, such as trimethyl orthoformate or triethyl orthoformate, often in the presence of an amine. tandfonline.com This one-pot, three-component reaction provides an efficient route to 3-substituted-quinazolin-4(3H)-ones. ijprajournal.comtandfonline.com Another approach is the two-step synthesis of 2-methyl-quinazolin-4(3H)-ones, which begins with the cyclization of anthranilic acid with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. tandfonline.com This intermediate subsequently reacts with an amine to yield the desired 2-methyl substituted quinazolinone. tandfonline.com
A highly efficient one-pot reductive N-heterocyclization has been reported for synthesizing the quinazolinone core from 2-nitrobenzoic acid derivatives and formamide. arkat-usa.org This reaction is catalyzed by indium(III) or bismuth(III) salts. arkat-usa.org The process involves the in-situ reduction of the nitro group to an amino group, which then undergoes a Niementowski-type cyclocondensation to form the quinazolinone ring in high yields. arkat-usa.org
Eco-efficient methods have also been developed, such as the synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives and potassium cyanate (B1221674) in water. nih.govjst.go.jp This process involves the formation of a urea (B33335) derivative, which then cyclizes to the final product. nih.govjst.go.jp
Strategies Utilizing Isatoic Anhydride Precursors
Isatoic anhydride is another key precursor for the synthesis of quinazolinone scaffolds. researchgate.net Its use is advantageous as it can serve as a stable and convenient source for the o-aminobenzoyl group. srce.hr Multicomponent reactions involving isatoic anhydride, an amine, and an aldehyde are a powerful strategy for producing a diverse range of quinazolinone derivatives in a single step. openmedicinalchemistryjournal.comresearchgate.net
For example, 2,3-dihydroquinazolin-4(1H)-ones can be synthesized through a one-pot condensation of isatoic anhydride, an aldehyde, and an amine. researchgate.net Similarly, reacting isatoic anhydride with various amidoxime (B1450833) derivatives in the presence of iron(III) chloride provides a simple and highly efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org
The reaction of isatoic anhydride with amines can also be used to generate 2-amino-N-substituted benzamide (B126) intermediates, which can then be cyclized to quinazolin-4(3H)-ones using a suitable one-carbon source like dimethyl sulfoxide (B87167) (DMSO). nih.gov
Targeted Synthesis of 6-Methyl-1H-quinazolin-4-one and its Direct Precursors
The synthesis of the specific compound this compound, also known as 4-hydroxy-6-methylquinazoline, typically starts from 2-amino-5-methylbenzoic acid. nih.govontosight.ai This precursor contains the necessary ortho-amino-carboxy functionality and the methyl group at the correct position on the benzene ring.
A direct and classical method for synthesizing this compound is the condensation of 2-amino-5-methylbenzoic acid with formamide, which provides the C2-N3 segment of the heterocyclic ring. ontosight.ai
Furthermore, 2-amino-5-methylbenzoic acid is a crucial starting material for a variety of 6-methyl-quinazolinone derivatives. For instance, its reaction with butyl isothiocyanate in the presence of triethylamine (B128534) leads to the formation of 3-butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one. nih.gov This thioxo-derivative can then be further functionalized to create a library of related compounds. nih.gov
Table 2: Synthesis of 6-Substituted Quinazolinone Derivatives
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 2-amino-5-methylbenzoic acid | Formamide | This compound | ontosight.ai |
| 2-amino-5-methylbenzoic acid | Butyl isothiocyanate, Triethylamine | 3-butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one | nih.gov |
| 5-chloro anthranilic acid | 1. Acetic anhydride 2. Phosphorous pentaoxide, Glacial acetic acid, para-aminobenzoic acid | 4-[6-chloro-2-methyl-4-oxoquinazolin -3(4H)-yl] benzoic acid | ijpsr.com |
Advanced Catalytic Methods for Quinazolinone Scaffold Assembly
Modern synthetic chemistry has introduced sophisticated catalytic methods to construct and functionalize the quinazolinone scaffold, offering high efficiency, selectivity, and functional group tolerance.
Transition-Metal Catalysis in C-H Bond Functionalization
Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the diversification of the quinazolinone core. researchgate.netrsc.org This strategy allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pre-formed quinazolinone ring system, bypassing the need for traditional functional group manipulations. sci-hub.se
Metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) are commonly employed to catalyze these transformations. sci-hub.senih.govmdpi.com These reactions often utilize a directing group within the quinazolinone substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov
A wide range of functionalizations have been achieved on the quinazolinone scaffold, including:
Arylation, Alkenylation, and Alkynylation: Introducing new carbon-based substituents. researchgate.netrsc.orgsci-hub.se
Amination, Amidation, and Acetoxylation: Forming new C-N and C-O bonds. researchgate.netrsc.org
For example, Rh(III)-catalyzed C-H activation and annulation of imidate esters with sources of nitrogen like dioxazolones can construct highly substituted quinazolines. nih.gov Copper-catalyzed reactions have also been extensively developed for building the quinazoline (B50416) framework itself, such as the reaction of 2-aminoarylketones with methylarenes and ammonium (B1175870) acetate (B1210297). mdpi.com These advanced methods represent the cutting edge of quinazolinone synthesis, enabling the rapid assembly of complex and functionally diverse molecules. rsc.orgsci-hub.se
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted quinazolinones. nih.gov These reactions offer high efficiency and functional group tolerance. nih.gov
The Suzuki-Miyaura cross-coupling, which couples organoboron compounds with organic halides, is particularly advantageous due to the low toxicity of reagents and stability of the boron derivatives. nih.govmdpi.com This method has been successfully employed in the synthesis of polysubstituted quinazolinones. nih.gov For instance, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized in high yields via Suzuki cross-coupling reactions of bromo-substituted quinazolines with boronic acid pinacol (B44631) esters. mdpi.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com
Other palladium-catalyzed reactions like Kumada and Stille couplings have also been utilized, primarily for the functionalization of the quinazoline ring system rather than the quinazolinone core, due to the incompatibility of Grignard reagents with the amide group in quinazolinones. nih.gov The regioselectivity of these reactions is a key aspect, with the C-4 position of the quinazoline ring often being the most reactive site for substitution due to the electronic effect of the adjacent nitrogen atom. nih.govmdpi.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Hybrid Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.combeilstein-journals.orgnih.gov This reaction has been instrumental in creating hybrid molecules that incorporate the quinazolinone scaffold with a triazole moiety.
The synthesis of 2-(1,2,3-triazoyl) quinazolinones has been achieved through a multicomponent reaction involving a 1,3-dipolar cycloaddition between a terminal alkyne and 2-azidobenzaldehyde (B97285) to form the triazole ring, followed by cyclocondensation with anthranilamide to construct the quinazolinone nucleus. mdpi.com The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. mdpi.com This methodology allows for the generation of complex molecular architectures under mild conditions with high atom economy. mdpi.comnih.gov
Green Chemistry Principles in Quinazolinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to reduce environmental impact and improve efficiency. tandfonline.comopenmedicinalchemistryjournal.combenthamscience.com These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. researchgate.netnih.govfrontiersin.org In quinazolinone synthesis, microwave-assisted protocols have been developed for various transformations, including cyclization and condensation reactions. researchgate.netrsc.org For example, a green and rapid synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been achieved through microwave-assisted iron-catalyzed cyclization in water. rsc.org Solvent-free microwave-assisted synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones has also been reported, demonstrating the efficiency and environmental benefits of this technique. researchgate.net
Solvent-Free and Aqueous Medium Reactions
Conducting reactions in the absence of organic solvents or in aqueous media are key tenets of green chemistry. benthamscience.com Solvent-free synthesis of quinazolinone derivatives has been achieved under microwave irradiation, offering operational simplicity and a straightforward work-up. researchgate.net
Aqueous medium reactions for quinazolinone synthesis have also been successfully developed. bohrium.comacs.orgrsc.orgnih.gov For instance, an electrochemical synthesis of quinazolinones has been carried out in aqueous media under mild conditions. acs.org The use of basic ionic liquids as both catalyst and surfactant has enabled the efficient synthesis of quinazolinones in water. bohrium.comrsc.org These methods avoid the use of volatile and often toxic organic solvents, making the synthetic processes more sustainable. nih.govresearchgate.net
Derivatization Strategies for Enhancing Molecular Diversity
The functionalization of the quinazolinone core at various positions is crucial for exploring the structure-activity relationships and discovering new bioactive compounds. nih.gov Derivatization strategies have been developed to introduce a wide range of substituents at the C-2, N-3, C-4, C-6, C-7, and C-8 positions. rsc.orgresearchgate.netmdpi.comnih.govnih.govarabjchem.org
Functionalization at C-2, N-3, C-4, C-6, C-7, and C-8 Positions
C-2 Position: The C-2 position is a common site for modification. For example, 2-aryl quinazolin-4(3H)-ones can be synthesized through the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org
N-3 Position: The N-3 position is often targeted for introducing various side chains. For instance, 3-substituted quinazolinones have been synthesized by reacting a benzoxazinone intermediate with corresponding amines. tandfonline.comresearchgate.net
C-4 Position: The C-4 position is highly activated for nucleophilic substitution, making it a key site for derivatization. mdpi.combeilstein-journals.org Modifications at this position have been shown to significantly influence biological activity. mdpi.com
C-6 Position: The 6-position, where the methyl group is located in the parent compound, can be further functionalized. A variety of 6-substituted quinazoline derivatives have been synthesized to explore their therapeutic potential. researchgate.netresearchgate.net
C-7 Position: Similar to the C-6 position, modifications at the C-7 position have been explored to enhance the biological properties of quinazolinone derivatives. mdpi.com
C-8 Position: Recent studies have shown that introducing substituents at the C-8 position can lead to improved potency and selectivity of quinazolin-4-one-based inhibitors. nih.gov
Synthesis of Hybrid Quinazolinone Architectures
The strategy of molecular hybridization is a prominent approach in medicinal chemistry for the design of novel ligands. nih.gov This technique involves covalently linking two or more pharmacologically active molecules, known as pharmacophores, into a single hybrid structure. nih.govmdpi.com The goal is to develop compounds with enhanced affinity, improved efficacy, or a novel mechanism of action by combining the functionalities of the parent molecules. nih.govmdpi.com Quinazolinone and its derivatives, including this compound, serve as a versatile scaffold for creating such hybrid architectures due to their wide range of biological activities and synthetic tractability. nih.govujpronline.com Various synthetic methodologies, including multicomponent reactions, cycloadditions, and metal-catalyzed couplings, have been employed to construct diverse quinazolinone-based hybrids. ujpronline.comnih.govmdpi.com
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where at least three starting materials react in a single pot to form a product that incorporates the majority of atoms from the reactants. nih.govacs.org This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate complex molecular scaffolds. nih.govfrontiersin.org
One-pot MCRs have been developed for the synthesis of complex fused quinazolinone systems, such as triazolo/benzimidazolo quinazolinones. tandfonline.com A notable method involves the in situ oxidation of benzyl (B1604629) halides to their corresponding aldehydes, which then undergo a three-component reaction with α-hydroxy C-H acids and an amine source like 2-aminobenzimidazole (B67599) or 3-amino-1,2,4-triazole. tandfonline.com This cascade process, facilitated by trimethylamine (B31210) N-oxide in ethanol (B145695), proceeds through Knoevenagel condensation and Michael addition, followed by cyclization and dehydration to yield the final hybrid products in good yields. tandfonline.com
Another innovative MCR approach utilizes an Ugi four-component reaction (Ugi-4CR) to build polycyclic quinazolinones. nih.govacs.org In one protocol, o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849) are reacted, followed by a palladium-catalyzed intramolecular N-arylation to form isoindolo[1,2-b]quinazolinone derivatives. acs.org A second, orthogonal approach employs cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization to construct the polycyclic system. nih.govacs.org
A sustainable MCR strategy for synthesizing 2-aryl quinazolin-4(3H)-ones employs a magnetically recoverable palladium catalyst. frontiersin.org This method couples aryl or heteroaryl iodides with 2-aminobenzamide (B116534) and a carbonyl source in an environmentally friendly PEG/water solvent system. frontiersin.org The catalyst demonstrates high activity and can be easily recovered and reused multiple times, aligning with the principles of green chemistry. frontiersin.org
Recently, a one-pot, four-component reaction was developed for creating quinazolin-4-one/3-cyanopyridin-2-one hybrids. nih.gov This method involves reacting acylated quinazolin-4(3H)-one, ethyl cyanoacetate, a substituted benzaldehyde, and ammonium acetate in ethanol at elevated temperatures to furnish the desired hybrid compounds. nih.gov
Table 1: Examples of Multicomponent Reactions for Hybrid Quinazolinone Synthesis
| Hybrid Type | Starting Materials | Key Reagents/Catalysts | Reaction Type | Ref. |
|---|---|---|---|---|
| Triazolo/Benzimidazolo Quinazolinones | Benzyl halides, 2-aminobenzimidazole/3-amino-1,2,4-triazole, α-hydroxy C-H acids | Trimethylamine N-oxide | Cascade (Oxidation, Condensation, Cyclization) | tandfonline.com |
| Polycyclic Quinazolinones | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium catalyst | Ugi-4CR followed by Annulation | acs.org |
| 2-Aryl Quinazolin-4(3H)-ones | Aryl/heteroaryl iodides, 2-aminobenzamide, carbonyl source | Magnetically recoverable Pd catalyst | MCR with Cyclization/Carbonylation | frontiersin.org |
Cycloaddition and Condensation Reactions
Cycloaddition reactions are powerful tools for constructing heterocyclic rings. The 1,3-dipolar cycloaddition, in particular, has been used to create novel quinazolinone–isoxazoline hybrids. mdpi.com In this approach, an N-allylquinazolinone is reacted with various arylnitriloxides, generated in situ, to produce the hybrid molecules in a highly regioselective manner. mdpi.com
Condensation reactions are fundamental in forming many hybrid structures. For instance, quinazolinone-Schiff base-thiazolidin-4-one hybrids are synthesized in a multi-step process. nih.gov Initially, 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one is treated with aromatic aldehydes to form Schiff base intermediates. nih.gov These intermediates then undergo cyclocondensation with thioglycolic acid to yield the final thiazolidin-4-one hybrids. nih.gov Similarly, hybrids linking 2-methylquinazolin-4(3H)-one with indolin-2-one are formed through the condensation of 6-amino-2-methylquinazolin-4(3H)-one with an appropriate isatin (B1672199) derivative. nih.gov
The synthesis of quinazolinone-triazole hybrids has been achieved through a straightforward methodology starting from 2-aminobenzamide and various carbonyls to afford 2,3-dihydroquinazolin-4(1H)-ones. acs.org These intermediates are then converted into the target hybrids, which can be further modified. acs.org Another route to triazole hybrids involves a "click chemistry" approach, where 3-(2-(hydroxymethyl)phenyl)-2-methylquinazolin-4(3H)-ones are reacted with various acetylenes. nih.gov
Table 2: Synthesis of Quinazolinone Hybrids via Cycloaddition and Condensation
| Hybrid Type | Key Reactants | Reaction Type | Key Features | Ref. |
|---|---|---|---|---|
| Quinazolinone-Isoxazoline | N-allylquinazolinone, Arylnitriloxides | 1,3-Dipolar Cycloaddition | High regioselectivity | mdpi.com |
| Quinazolinone-Thiazolidin-4-one | 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one, Aromatic aldehydes, Thioglycolic acid | Condensation (Schiff base formation) followed by Cyclocondensation | Multi-step synthesis via Schiff base intermediate | nih.gov |
| Quinazolinone-Indolin-2-one | 6-amino-2-methylquinazolin-4(3H)-one, Isatin derivatives | Condensation | Formation of an imine linkage | nih.gov |
Coupling and Other Synthetic Strategies
Metal-catalyzed reactions are frequently used to forge bonds in hybrid molecule synthesis. mdpi.com For example, various coupling reactions can be employed to link different heterocyclic moieties to the quinazolinone core. ujpronline.comujpronline.com
The synthesis of quinazolinone-amino acid hybrids involves a coupling reaction between an aminoquinazolinone derivative and protected amino acids. mdpi.com For instance, 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one can be coupled with various Fmoc-protected L-amino acids using a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to prevent racemization. mdpi.com The final hybrid is obtained after deprotection. mdpi.com
Quinazoline-benzimidazole hybrids have also been designed and synthesized. nih.gov These syntheses often involve multi-step procedures to build the two heterocyclic systems before they are linked together. nih.gov
Table 3: Synthesis of Quinazolinone Hybrids via Coupling Reactions
| Hybrid Type | Key Reactants | Key Reagents | Reaction Type | Ref. |
|---|---|---|---|---|
| Quinazolinone-Amino Acid | 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one, Fmoc-protected L-amino acids | PyBOP, DIEA | Amide Coupling | mdpi.com |
Advanced Spectroscopic Characterization Techniques in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution 1H and 13C NMR Analysis
High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy are fundamental tools for the characterization of 6-methyl-1H-quinazolin-4-one. These one-dimensional techniques provide essential information regarding the number and types of protons and carbons present in the molecule, as well as their immediate electronic surroundings.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a characteristic set of signals. A singlet is observed for the methyl group (CH₃) protons. The aromatic protons on the quinazolinone ring system give rise to distinct signals in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns revealing their positions and relationships to one another. For instance, the proton at position 5 often appears as a singlet, while the protons at positions 7 and 8 typically show as doublets due to coupling with their neighbors. A broad singlet corresponding to the N-H proton is also a key feature, which is often exchangeable with deuterium. tandfonline.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. Key resonances include the signal for the carbonyl carbon (C=O) of the quinazolinone ring, which appears significantly downfield. The carbons of the aromatic rings and the methyl group carbon each give rise to distinct signals, with their chemical shifts being indicative of their electronic environment. acs.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 6-Bromo-2-methylquinazolin-4(3H)-one | 8.28 (d, J = 2.3 Hz, 1H), 7.76 (dd, J = 8.7, 2.4 Hz, 1H), 7.45 (d, J = 8.7 Hz, 1H), 2.40 (s, 3H) | 161.87, 154.36, 147.56, 137.82, 128.72, 128.20, 121.88, 119.82, 21.36 | acs.org |
| 2,6-Dimethyl-3-phenylquinazolin-4(3H)-one | 7.75 (s, 1H), 7.61 (d, 1H, J = 7.0 Hz), 7.50–7.47 (m, 2H), 7.42 (d, 1H, J = 7.5 Hz), 7.36 (d, 1H, J = 8.5 Hz), 7.27 (d, 2H, J = 7.5 Hz), 2.37 (s, 3H, CH₃) | 175.5, 159.8, 150.2, 139.3, 137.6, 136.6, 133.9, 129.0, 128.9, 128.0, 126.7, 125.6, 116.0, 115.7, 20.4 | tandfonline.com |
| 6-methyl-2-phenylquinazolin-4(3H)-one | 12.51 (s, 1H), 8.22 (dd, J = 7.8, 1.8 Hz, 2H), 8.00 (s, 1H), 7.69 (d, J = 1.2 Hz, 2H), 7.61 (dd, J = 8.4, 1.2 Hz, 1H) | Not Provided | rsc.org |
| 6-methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | 2.42 (s, 3H), 7.56-7.61 (m, 2H), 7.90 (s, 1H), 8.15 (d, J = 8.8 Hz, 2H), 12.29 (s, 1H) | 21.3, 55.9, 114.4, 120.9, 125.4, 125.7, 127.6, 129.8, 136.21, 136.25, 147.4, 151.5, 162.2, 162.7 | rsc.org |
Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping
To further refine the structural assignment, two-dimensional (2D) NMR techniques are invaluable. These experiments reveal correlations between nuclei, providing a detailed map of the molecule's connectivity.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton networks within the molecule and confirming the arrangement of substituents on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This technique is instrumental in assigning the ¹³C NMR signals based on the more readily interpretable ¹H NMR spectrum. mdpi.com The use of HSQC is particularly beneficial in resolving ambiguities in crowded spectral regions and provides definitive evidence for the carbon-hydrogen framework of this compound. mdpi.com
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. acs.org For this compound, HRMS is used to confirm that the experimentally determined molecular formula matches the theoretical formula, C₉H₈N₂O. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.orgmdpi.com
Electrospray Ionization-Time-of-Flight (ESI-TOF) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, which separates ions based on their flight time over a fixed distance, ESI-TOF MS delivers high-resolution and high-sensitivity mass data. mdpi.com This technique is routinely used to confirm the molecular weight of synthesized quinazolinone derivatives and to analyze the purity of the sample. mdpi.com
Table 2: Mass Spectrometry Data for this compound Derivatives.
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 6-Bromo-2-methylquinazolin-4(3H)-one | ESI | [M+H]⁺ 238.9815 | 238.9822 | acs.org |
| 6-methyl-2-phenylquinazolin-4(3H)-one | HRMS | [M+H]⁺ 237.1023 | 237.1028 | rsc.org |
| 6-methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | HRMS (ESI) | [M+H]⁺ 267.1128 | 267.1125 | rsc.org |
| 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | HRMS | Not Provided | Not Provided | mdpi.com |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.
For this compound, the IR spectrum provides clear evidence for its key functional groups. A strong absorption band is typically observed in the region of 1665-1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the quinazolinone ring. rsc.orgresearchgate.net The N-H stretching vibration of the amide group usually appears as a broad band in the range of 3100-3400 cm⁻¹. rsc.org Additionally, C-H stretching vibrations of the aromatic ring and the methyl group are observed in their respective characteristic regions. The presence and position of these absorption bands provide confirmatory evidence for the quinazolinone scaffold. mdpi.comnih.govipb.pt
Table 3: Characteristic IR Absorption Frequencies for this compound and Related Structures.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| C=O (Carbonyl) | 1665 - 1693 | rsc.orgresearchgate.netvulcanchem.com |
| N-H (Amide) | 3167 - 3320 | rsc.org |
| C-H (Aromatic) | ~3050 | nih.gov |
| C-H (Aliphatic) | ~2980 | nih.gov |
| C=N | 1574 | vulcanchem.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For quinazolinone derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions originating from the conjugated aromatic system and the heteroatoms. sapub.orgresearchgate.net
The absorption spectra of quinazolinone compounds generally display two primary bands. researchgate.net A shorter wavelength band, typically observed in the 240–300 nm range, is attributed to the π → π* transition within the aromatic ring system. researchgate.net A longer wavelength band, appearing between 310 nm and 425 nm, is assigned to the n → π* transition, which involves the non-bonding electrons of the nitrogen and oxygen atoms in the heterocyclic ring. researchgate.net
Research on various quinazolinone derivatives provides specific examples of these electronic transitions. For instance, a 3-amino-2-methyl-quinazolin-4(3H)-one derivative exhibited two clear maxima around 309 nm (n → π) and 243 nm (π → π). sapub.org Similarly, studies on 6-methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one in methanol (B129727) showed electronic transitions at 265 nm (π→π) and 310 nm (n→π). The position and intensity of these bands can be influenced by the type of solvent and the nature of substituents on the quinazolinone ring. Electron-withdrawing groups, for example, can affect the absorption band maximum. researchgate.net
Table 1: UV-Vis Absorption Data for Selected Quinazolinone Derivatives
| Compound | Solvent | λ_max (nm) (Transition) | Reference |
| 3-Amino-2-methyl-quinazolin-4(3H)-one derivative | Not specified | 243 (π → π), 309 (n → π) | sapub.org |
| 6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one | Methanol | 265 (π → π), 310 (n → π) | |
| General Quinazoline (B50416) derivatives | Acetonitrile | 240-300 (π → π), 310-425 (n → π) | researchgate.net |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Another derivative, 6′-Methyl-1′,2′,3′,4′-tetrahydrospiro[cyclohexane-1,2′-quinazolin]-4′(1′H)-one, was found to crystallize in the monoclinic P2/n space group. researchgate.net In its molecular structure, the cyclohexane (B81311) ring adopts a chair conformation, while the diazacyclohexane part of the quinazolinone system displays a sofa conformation. researchgate.net A key feature of its crystal packing is the formation of centrosymmetric dimers linked by N—H⋯O hydrogen bonds. researchgate.net
The study of 6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one confirmed its existence as the thione tautomer in the solid state. iucr.org It crystallizes in a monoclinic system (P 2₁ /n) and forms centrosymmetric dimers sustained by pairs of N—H⋯S hydrogen bonds. iucr.org These dimers are further connected into layers by C—H⋯O and C—H⋯S interactions. iucr.org
These examples demonstrate how X-ray diffraction reveals crucial details about the planarity of the fused ring system, the conformation of substituents, and the nature of intermolecular forces, such as hydrogen bonds and π–π stacking, which stabilize the crystal structure. iucr.org
Table 2: Crystallographic Data for Selected 6-Methyl-Quinazolinone Derivatives
| Parameter | 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione library.walesscispace.com | 6′-Methyl-1′,2′,3′,4′-tetrahydrospiro[cyclohexane-1,2′-quinazolin]-4′(1′H)-one researchgate.net | 6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one iucr.org |
| Chemical Formula | C₁₅H₁₂N₂O₂ | C₁₄H₁₈N₂O | C₁₅H₁₂N₂OS |
| Formula Weight | 252.27 | 230.30 | 268.33 |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2/n | P 2₁ /n |
| a (Å) | 7.8495 (13) | Not Specified | 12.7770 (3) |
| b (Å) | 12.456 (2) | Not Specified | 5.1384 (1) |
| c (Å) | 13.350 (2) | Not Specified | 19.0973 (4) |
| α (°) | 103.322 (3) | 90 | 90 |
| β (°) | 90.002 (3) | Not Specified | 91.814 (2) |
| γ (°) | 102.671 (4) | 90 | 90 |
| Volume (ų) | 1237.5 (3) | Not Specified | 1253.17 (5) |
| Z | 4 | Not Specified | 4 |
| Key Structural Features | Two independent conformers, intramolecular H-bonds. | Sofa conformation of diazacyclohexane ring, centrosymmetric dimers via N—H⋯O bonds. | Thione tautomer, centrosymmetric dimers via N—H⋯S bonds, layered structure. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems, including 6-methyl-1H-quinazolin-4-one. DFT calculations offer a cost-effective and accurate means to explore various molecular and electronic properties.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations have been used to study the planarity of the quinazolinone core and the orientation of its substituents. bohrium.comscispace.com For instance, studies on related quinazolinone derivatives have shown that the quinazoline-2,4-dione core and a methyl group at position-6 can be coplanar, while other substituents, like a phenyl group at position-3, may adopt an orthogonal orientation. scispace.com
The electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and electronic properties. researchgate.net Quantum chemical parameters derived from these calculations, such as the energy gap (ΔE), hardness (η), softness (S), and the fraction of electrons transferred (ΔN), provide valuable information about the molecule's interaction with other species, for example, in corrosion inhibition studies. researchgate.net
Prediction of Spectroscopic Properties (IR, UV-Vis, NMR Chemical Shifts)
DFT calculations are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed and are often scaled to improve agreement with experimental IR spectra. kg.ac.rsresearchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the characterization of functional groups within the molecule. scispace.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. kg.ac.rstandfonline.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π*, which are characteristic of the quinazolinone chromophore. kg.ac.rstandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. kg.ac.rsresearchgate.netnih.gov These predicted shifts are then compared with experimental NMR data to confirm the molecular structure. kg.ac.rsresearchgate.net While calculated ¹³C NMR shifts often show excellent agreement with experimental values, some deviations in ¹H NMR shifts, particularly for N-H protons, can occur due to intermolecular interactions. kg.ac.rs
Mechanistic Insights into Reaction Pathways and Regioselectivity
DFT calculations provide a powerful means to investigate the mechanisms of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway.
For example, DFT studies on the related compound 4-methyl-1-thioxo-1,2,4,5-tetrahydro acs.orgmdpi.comtubitak.gov.trtriazolo[4,3-a]quinazolin-5-one have been used to understand the regioselectivity of its reactions with various electrophiles. researchgate.netmdpi.compsu.edu These calculations can explain why certain atoms in the molecule are more susceptible to attack, leading to the formation of specific products. researchgate.netmdpi.compsu.edu Theoretical studies can also elucidate whether a reaction is kinetically or thermodynamically controlled by comparing the activation energies of different pathways. researchgate.netpsu.edu
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for understanding how a molecule like this compound might interact with biological targets.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations are extensively used to predict how derivatives of this compound bind to the active sites of various biological macromolecules, such as enzymes and receptors. These simulations help in understanding the binding mode, which is the specific orientation and conformation of the ligand within the binding pocket.
For instance, docking studies have been performed on quinazolinone derivatives to predict their binding to enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are important targets for cancer therapy. mdpi.com Similarly, the binding of quinazolinone analogs to the allosteric site of human glucokinase has been investigated to assess their potential as antidiabetic agents. researchgate.net The simulations provide a binding affinity score, often expressed as a free energy of binding (ΔG), which estimates the strength of the interaction between the ligand and the target. ekb.eg
Identification of Key Amino Acid Residues Involved in Ligand Binding
A critical outcome of molecular docking is the identification of the specific amino acid residues in the target protein that are involved in the binding of the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For example, docking studies of quinazolinone-based inhibitors with the SARS-CoV-2 main protease (Mpro) have revealed key interactions, such as hydrogen bonding with the backbone of specific amino acids and π-π stacking with histidine residues. nih.gov In another study, the interaction of quinazolinone analogues with the PqsR protein of Pseudomonas aeruginosa showed that hydrogen bonding with glutamine and leucine (B10760876) residues was crucial for binding. semanticscholar.org This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.
Biological Activity and Pharmacological Profiling in Preclinical Research
Anticancer and Antitumor Activities in In Vitro Cell Line Models
Quinazolinone derivatives have demonstrated notable efficacy as anticancer agents in various preclinical studies. nih.govnih.gov Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, such as cell proliferation and survival. nih.gov
The cytotoxic potential of 6-methyl-1H-quinazolin-4-one derivatives has been assessed against a broad spectrum of human cancer cell lines, revealing significant activity against cancers of the breast, lung, colon, and brain.
Specifically, derivatives of 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H) one have been shown to be broad-spectrum cytotoxic compounds. rsc.org These compounds were screened against a panel of human cancer cell lines including HT29 (colon), U87 and SJ-G2 (glioblastoma), MCF-7 (breast), A2780 (ovarian), H460 (lung), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), and MIA (pancreas). rsc.org Notably, certain 2-styrylquinazolin-4(3H)-one and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one analogues demonstrated sub-micromolar potency in growth inhibition. rsc.org One particular derivative, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, exhibited activity at concentrations below 50 nM against the HT29, U87, A2780, H460, and BE2-C cell lines. rsc.org
Furthermore, novel quinazolinone derivatives incorporating a quinoxalindione moiety have been synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov The majority of these new compounds displayed cytotoxic effects in both cell lines at concentrations ranging from 50 to 100 μM. nih.gov
In another study, a series of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives were designed and tested for their cytotoxic effects on HCT-15 (colon cancer), SKOV-3 (ovarian cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines. researchgate.net Eleven of the quinazoline (B50416) derivatives showed activity against all tested cell lines, with two compounds exhibiting particularly high cytotoxic activity, with IC50 values between 4.5 and 15.5 μM, surpassing the reference drugs gefitinib (B1684475) and PD153035. researchgate.net
Additionally, the cytotoxic effects of quinazolinone Schiff base derivatives and their copper(II) complexes were investigated on human estrogen receptor-positive breast cancer (MCF-7) and human lung adenocarcinoma (A549) cell lines. mdpi.com The copper complexes demonstrated high cytotoxicity with IC50 values in the low micromolar range, while the ligands alone were inactive in inhibiting cell proliferation. mdpi.com
Table 1: Cytotoxicity of Selected Quinazolinone Derivatives in Human Cancer Cell Lines
| Compound Class | Cancer Cell Lines Tested | Observed Activity |
| 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H) ones | HT29 (colon), U87, SJ-G2 (glioblastoma), MCF-7 (breast), A2780 (ovarian), H460 (lung), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), MIA (pancreas) | Broad-spectrum cytotoxicity, with some derivatives showing sub-micromolar potency. rsc.org |
| Quinazolinone derivatives with quinoxalindione | MCF-7 (breast), HeLa (cervical) | Cytotoxic activity at 50 to 100 μM concentrations. nih.gov |
| Quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives | HCT-15 (colon), SKOV-3 (ovarian), MDA-MB-231 (triple-negative breast cancer) | Some derivatives showed high cytotoxicity with IC50 values from 4.5 to 15.5 μM. researchgate.net |
| Quinazolinone Schiff base copper(II) complexes | MCF-7 (breast), A549 (lung) | High cytotoxicity with IC50 values in the low micromolar range. mdpi.com |
Beyond general cytotoxicity, specific derivatives of this compound have been shown to inhibit the proliferation of tumor cells through various mechanisms. One of the key targets for quinazoline derivatives is the epidermal growth factor receptor (EGFR), a protein kinase often overexpressed in cancer cells. nih.gov
Several quinazoline derivatives have been developed as potent inhibitors of different protein kinases, which are crucial for cell survival, growth, and proliferation. nih.gov For instance, a series of novel 4-hydroxyquinazoline (B93491) derivatives were synthesized and found to have superior cytotoxicity in primary PARPi-resistant HCT-15 (colon carcinoma) and HCC1937 (breast cancer) cell lines. mdpi.com One compound, in particular, dose-dependently suppressed intracellular PAR formation and enhanced γH2AX aggregation, indicating an impact on DNA repair mechanisms. mdpi.com Mechanistic studies revealed that this compound stimulated the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity. mdpi.com
Furthermore, some quinazolinone derivatives have been found to act as tubulin polymerization inhibitors. rsc.org Tubulin is a critical component of the cellular cytoskeleton and plays a central role in mitosis. rsc.org By interfering with tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to cell death. rsc.org For example, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one was found to induce G2 + M cell cycle arrest, similar to the known tubulin inhibitor nocodazole. rsc.org
Antimicrobial Activities (In Vitro)
The quinazolinone core structure has proven to be a valuable template for the development of new antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.
Derivatives of this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
In one study, a series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Bacillus cereus (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). frontiersin.org The parent 2-phenyl-3-amino quinazolin-4(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Interestingly, the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore significantly increased the antibacterial activity against all tested bacterial pathogens. frontiersin.org
Another study focused on the synthesis of 2,3,6-trisubstituted quinazolin-4-one derivatives and their evaluation for antimicrobial activity. biomedpharmajournal.org These compounds were tested against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). biomedpharmajournal.org The results indicated that different substitutions on the quinazolinone ring led to varying degrees of antibacterial activity, with some compounds showing excellent activity against specific strains. biomedpharmajournal.org
Furthermore, the antibacterial activity of quinazolin-4(3H)-one functionalized-conjugated silver nanoparticles has been investigated. nih.gov While the quinazolinone derivatives alone did not show bactericidal effects, their conjugation with silver nanoparticles enhanced their antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov
A structure-activity relationship (SAR) study of quinazolinone antibacterials revealed that these compounds displayed activity primarily against the Gram-positive organism Staphylococcus aureus and modest activity against Enterococcus faecium. acs.org
Table 2: Antibacterial Activity of Selected Quinazolinone Derivatives
| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Staphylococcus aureus, Bacillus cereus | Escherichia coli, Pseudomonas aeruginosa | Superior activity among synthesized compounds, with the heteryl group enhancing antibacterial effects. frontiersin.org |
| 2,3,6-Trisubstituted Quinazolin-4-ones | Staphylococcus aureus, Streptococcus pyogenes | Escherichia coli, Pseudomonas aeruginosa | Varied activity based on substitution, with some showing excellent efficacy against specific strains. biomedpharmajournal.org |
| Quinazolinone-Conjugated Silver Nanoparticles | Streptococcus pyogenes, Bacillus cereus | Escherichia coli K1, Klebsiella pneumoniae, Pseudomonas aeruginosa | Enhanced antibacterial activity compared to the compounds alone. nih.gov |
| General Quinazolinones (SAR study) | Staphylococcus aureus, Enterococcus faecium | Not active | Primarily active against Gram-positive bacteria. acs.org |
Several quinazolinone derivatives have shown promise as potential antitubercular agents. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against the H37Rv strain and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov Compounds with a di-substituted aryl moiety (containing halogens) at the 2-position of the quinazoline scaffold exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Additionally, a derivative with an imidazole (B134444) ring at the 2-position showed significant inhibitory action against both the susceptible and MDR strains, with MIC values of 4 and 16 µg/mL, respectively. nih.gov
Another study synthesized two series of 6-(4-Chloro/Methyl-phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives and evaluated their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. eurekaselect.com
The antifungal potential of quinazolinone derivatives has also been explored. In one study, 32 novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives were designed and synthesized as potential fungicides against Rhizoctonia solani. nih.gov One particular derivative, N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited excellent antifungal activity, surpassing that of the commercial fungicide fluconazole. nih.gov
Another investigation involved the synthesis of four new pyrazol-quinazolinone compounds and testing their antifungal activity against seven phytopathogenic fungi. mdpi.com All four compounds showed significant antifungal activity at concentrations of 150 and 300 mg/L. mdpi.com
Furthermore, the antifungal activity of 2,3,6-trisubstituted quinazolin-4-one derivatives was evaluated against Aspergillus niger and Candida albicans. biomedpharmajournal.org The results indicated that these compounds possess notable antifungal properties. biomedpharmajournal.org
Antiviral Activities (In Vitro)
The quinazolinone scaffold, particularly with substitution at the 6-position, has been identified as a promising framework for the development of novel antiviral agents. In vitro studies have highlighted the potential of 6-substituted quinazolinone derivatives against a range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
Phenotypic screening of compound libraries has revealed that 2,3,6-trisubstituted quinazolinone compounds are effective inhibitors of ZIKV replication. nih.govnih.govresearchgate.net Further optimization of these initial hits has led to the synthesis of analogues with potent and broad-spectrum activity against both ZIKV and DENV, with some compounds exhibiting EC50 values as low as 86 nM without significant cytotoxicity to mammalian cells. nih.govnih.gov While these studies establish the importance of the 6-substituted quinazolinone core, the specific contribution of a methyl group at this position within the most potent antiviral compounds requires further elucidation from the published data.
In the context of the COVID-19 pandemic, quinazolin-4-one derivatives have been investigated as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Through a scaffold hopping strategy from known inhibitors, researchers have identified quinazolin-4-one-based compounds with significant inhibitory activity against SARS-CoV-2 Mpro. nih.govresearchgate.net One notable compound, C7, demonstrated superior inhibitory activity against the enzyme (IC50 = 0.085 µM) and more effective inhibition of viral replication in infected Vero E6 cells (EC50 = 1.10 µM) compared to the parent compound. nih.govresearchgate.net Additionally, other research has focused on optimizing 2-aminoquinazolin-4-(3H)-one derivatives, which have shown potent antiviral effects against SARS-CoV-2. mdpi.com One such derivative, compound 2b (N-acetyl 2-aminoquinazolin-4-(3H)-one), has been identified as a promising lead for further development. mdpi.com
Furthermore, quinazolinone-based molecules have been designed as potential broad-spectrum antiviral agents targeting deubiquitinating enzymes like the papain-like protease (PLpro) of SARS-CoV-2. nih.gov Several synthesized compounds showed promising antiviral activity against adenovirus, HSV-1, and coxsackievirus. nih.gov Notably, compound 8d from this series exhibited very potent activity against SARS-CoV-2 with an IC50 value of 0.948 μg/mL, which was more potent than the reference drug remdesivir, and also showed promising inhibition of PLpro. nih.gov
Some quinazolinone derivatives have also been screened for activity against other viruses, including influenza A, Venezuelan equine encephalitis (VEE), and Tacaribe viruses, with some compounds showing moderate activity. nih.govresearchgate.net
Anti-inflammatory Activity and Related Biological Targets
Derivatives of this compound have demonstrated significant anti-inflammatory properties in preclinical research. These compounds are of interest due to their potential to modulate inflammatory pathways, often with a favorable gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Studies on a series of 6,8-disubstituted 2-phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones revealed that certain compounds exhibit prominent anti-inflammatory activity. umich.edu For instance, compounds with a methyl or methoxy (B1213986) group on the benzothiazole (B30560) ring, such as 2-phenyl-3-(5-methylbenzothiazol-2-yl)-4(3H)-quinazolinone, showed significant inhibition of inflammation with low ulcerogenic potential. umich.edu The mechanism of action for some of these derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects. umich.edu
In another study, derivatives of 3-Amino 6-Methoxyl 2-methyl quinazolin-4(3H)-one were synthesized and evaluated for their anti-inflammatory activity. The results indicated that these compounds possess higher anti-inflammatory activity than the standard drug acetylsalicylic acid. scholarsresearchlibrary.com The presence of electron-withdrawing groups at various positions on the quinazolinone ring system has been shown to enhance anti-inflammatory effects. mdpi.com
The molecular hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone, has also been explored as a strategy to improve anti-inflammatory activity. mdpi.com The marketed NSAID, proquazone, is a quinazoline-based drug, underscoring the therapeutic potential of this chemical class in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. mdpi.com
Other Pharmacological Activities in Preclinical Settings
Enzyme Inhibition Studies (e.g., Glucokinase, EGFR, HER2, DHFR, TS, Kinases)
The this compound scaffold has been a focal point in the design of various enzyme inhibitors, particularly targeting kinases involved in cancer cell proliferation.
Kinase Inhibition:
Quinazolin-4(3H)-one derivatives have been extensively studied as inhibitors of multiple tyrosine kinases. Several compounds have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov For example, certain quinazolin-4(3H)-one hydrazide derivatives have exhibited excellent inhibitory activity against HER2, with IC50 values comparable to the standard drug lapatinib (B449). nih.gov These compounds often act as ATP-competitive inhibitors by interacting with key residues in the kinase domain. nih.gov
The development of dual inhibitors targeting both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant strategy in cancer therapy. Quinazolinone-based molecules like gefitinib, erlotinib, and lapatinib are established tyrosine kinase inhibitors. nih.gov
Furthermore, 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives have been developed, with some compounds showing potent antiproliferative activity against lung cancer cells. acs.org Mechanistic studies revealed that these compounds can inhibit the ALK/PI3K/AKT signaling pathway. acs.org
Other Enzyme Inhibition:
In addition to kinases, 6-methylquinazolin-4(3H)-one derivatives have been identified as binders for other important protein targets. Through a combination of in silico screening and chemical synthesis, these compounds have been identified as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader protein implicated in various cancers. researchgate.net
Quinazolinone derivatives have also been reported to inhibit other enzymes such as DNA gyrase, which is a target for antimicrobial agents. mdpi.com Some newly synthesized quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds have shown potent inhibition of E. coli DNA gyrase. mdpi.com There are also reports of quinazolinone derivatives inhibiting tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com
Receptor Modulation (e.g., mGlu7 Receptor)
Derivatives of this compound have been investigated for their ability to modulate the activity of specific receptors in the central nervous system. A notable example is the negative allosteric modulation of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).
In a search for new antipsychotic agents, a library of compounds was synthesized and screened for activity at the human mGlu7 receptor. nih.gov From this screening, active compounds were exclusively found within the quinazolinone chemotype. nih.gov A specific derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), was identified as a selective mGlu7 negative allosteric modulator with an IC50 of 6.14 µM. nih.govnih.gov This compound was selective for mGlu7 over other group III mGlu receptors (mGlu4 and mGlu8) and demonstrated a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier. nih.gov The discovery of ALX-171 highlights the potential of 2,6-disubstituted quinazolin-4-ones in the development of new treatments for schizophrenia by modulating glutamatergic neurotransmission. nih.govnih.gov
Antioxidant Activity
The quinazolin-4(3H)-one scaffold has been explored for its antioxidant potential, with research indicating that the introduction of specific substituents can confer significant radical scavenging and metal-chelating properties.
The antioxidant activity of quinazolin-4(3H)-one derivatives is often enhanced by linking them to polyphenolic compounds. nih.govmdpi.com Studies have shown that the number and position of hydroxyl groups on these appended phenolic rings are crucial for their antioxidant efficacy. mdpi.com For instance, ortho-diphenolic derivatives of quinazolin-4(3H)-one have been found to exhibit strong antioxidant effects, in some cases superior to standard antioxidants like ascorbic acid and Trolox. nih.govresearchgate.net The mechanism of action is believed to involve hydrogen atom transfer, the ability to donate electrons, and the chelation of metal ions. mdpi.comresearchgate.net
Anticonvulsant Activity
The quinazolin-4(3H)-one ring system has a long history in the search for new anticonvulsant drugs, dating back to the discovery of methaqualone. nih.gov Modern research continues to explore derivatives of this scaffold for their potential to treat epilepsy and other seizure-related disorders.
A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov Preliminary studies have shown that some of these compounds exhibit moderate to significant activity in preclinical models of seizures when compared to standard drugs like diazepam. nih.gov The anticonvulsant activity of some quinazolinones has been attributed to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov
The design of novel anticonvulsants often incorporates a pharmacophore model that includes a lipophilic aryl ring, a hydrogen bond domain, and an electron-donating group, features that can be accommodated by the quinazolin-4(3H)-one structure. nuph.edu.ua While specific studies focusing solely on the anticonvulsant activity of this compound are not extensively detailed in the provided results, the general promise of the quinazolinone scaffold suggests that derivatives bearing a 6-methyl group are viable candidates for investigation in this therapeutic area. nih.govnih.gov
Preclinical In Vivo Studies on this compound Remain Undisclosed in Publicly Available Research
Despite the broad interest in the quinazolinone scaffold for therapeutic applications, specific preclinical in vivo data for the compound this compound are not available in the public domain. Extensive searches for animal model studies detailing the pharmacological activities of this specific chemical entity have not yielded any detailed research findings or data tables.
The scientific literature contains numerous in vivo studies on various derivatives of the quinazolin-4(3H)-one core structure. For instance, research has been conducted on compounds where substitutions are made at other positions, such as 2-methyl-3-substituted quinazolinones, which have been evaluated for anti-inflammatory activity. biotech-asia.orgfabad.org.tr Similarly, other derivatives have been investigated for a range of pharmacological effects, including analgesic and anti-inflammatory properties. mdpi.comresearchgate.netnih.govresearchgate.net These studies typically employ standard animal models, such as carrageenan-induced paw edema in rats to test for anti-inflammatory effects or various chemically or electrically induced seizure models in mice to assess anticonvulsant potential. ijpras.comnih.govnih.gov
However, these findings relate to derivatives and cannot be extrapolated to the specific compound this compound. The addition or modification of functional groups, even a single methyl group at a different position, can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.
Consequently, without dedicated in vivo studies on this compound, it is not possible to present a detailed account of its pharmacological profile in animal models. There is no published data to populate tables on its efficacy in conditions such as inflammation, pain, cancer, or epilepsy. mdpi.comnih.gov
Further research is required to isolate the in vivo biological activities of this compound and to understand its potential as a therapeutic agent. Until such studies are published, its preclinical profile in animal models remains uncharacterized.
Structure Activity Relationship Sar Studies and Rational Drug Design
Impact of Substituent Position and Nature on Biological Activity
The biological activity of quinazolinone derivatives is profoundly influenced by the type and position of various substituents on its core structure. SAR studies are crucial in elucidating these relationships, providing a roadmap for designing more potent and selective drug candidates.
Significance of Substitutions at C-2, N-3, C-4, and C-8
Beyond the C-6 position, substitutions at other key points on the quinazolinone ring play a critical role in defining the compound's pharmacological profile.
C-2 Position: The C-2 position is a common site for modification, with the introduction of various groups leading to a wide range of biological activities. mdpi.comnih.gov For example, the presence of methyl, amine, or thiol groups at this position has been found to be essential for antimicrobial activities. nih.gov The attachment of a lipophilic 4-fluoro-phenyl moiety at C-2 can increase cytotoxicity against certain cancer cell lines. ontosight.ai Furthermore, the introduction of a thioether-linked benzimidazole (B57391) moiety at this position can induce stronger activities toward specific cell lines. ontosight.ai In the context of anticancer drug design, quinazolinone derivatives with a thiol group at the C-2 position have been synthesized and evaluated for their antiproliferative activity. researchgate.net
N-3 Position: The N-3 position is another crucial point for substitution, often with aromatic rings. nih.gov The nature of the substituent at N-3 can significantly influence the compound's biological effects. For instance, 2,3-disubstituted-4(3H)-quinazolinones have been investigated as potential COX-2 inhibitors, with the substituents at both C-2 and N-3 playing a key role in their binding affinity. researchgate.net
C-4 Position: While the core structure is a 4-one, modifications at the C-4 position, often involving the introduction of amine or substituted amine groups, can enhance antimicrobial activities. nih.gov
C-8 Position: Substitutions at the C-8 position have also been shown to be important for biological activity. mdpi.com In the development of BRD9 binders, 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives were synthesized, with substitutions at C-8 contributing to the binding affinity. cnr.it Specifically, a 3,5-dimethoxyphenyl substituent at position 8 resulted in compounds with the best binding behavior. cnr.it
The following table summarizes the impact of various substitutions on the biological activity of quinazolinone derivatives:
| Position | Substituent | Effect on Biological Activity | Reference(s) |
| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial activity | nih.gov |
| C-2 | 4-Fluoro-phenyl | Increased cytotoxicity | ontosight.ai |
| C-2 | Thioether-linked benzimidazole | Stronger activity towards specific cell lines | ontosight.ai |
| N-3 | Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |
| C-4 | Amine/Substituted Amine | Improved antimicrobial activity | nih.gov |
| C-6 | Methyl | Valuable scaffold for BRD9 binders | cnr.it |
| C-6 | Electronegative Substituents | Enhanced EGFR inhibitory activity | nih.gov |
| C-8 | Halogen | Improved antimicrobial activity | nih.gov |
| C-8 | 3,5-dimethoxyphenyl | Best binding behavior for BRD9 | cnr.it |
Role of Halogenation and Aromatic Moieties
The introduction of halogens and aromatic moieties to the quinazolinone scaffold is a common strategy to modulate its biological activity.
Halogenation: Halogen atoms, such as chlorine, bromine, and iodine, at positions 6 and 8 of the quinazolinone ring have been shown to significantly improve antimicrobial activity. nih.gov For instance, the substitution of the main aromatic ring with iodine at positions 6 and 8 enhanced antibacterial effects. nih.gov However, in some cases, halogenation may not be beneficial. For example, substitution at the C-6 position with a bromo group was not tolerated in a series of 4(3H)-quinazolinone antibacterials. acs.org
Aromatic Moieties: The presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activity. nih.gov At the C-2 position, the introduction of an aryl group has been extensively studied for antiproliferative activity. nih.gov Aromatic moieties can establish crucial π-π interactions with amino acid residues in the binding sites of target proteins, such as Tyr106 and Phe44 in BRD9. cnr.it
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) is a powerful strategy used when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.
In the context of quinazolinone derivatives, LBDD has been successfully employed to design potent inhibitors. For example, a QSAR model was developed for a series of quinazoline-4(3H)-one derivatives as breast cancer inhibitors. researchgate.net This model, which exhibited excellent statistical parameters, was used to design new molecules with improved predicted activity. researchgate.net Pharmacophore modeling, another LBDD technique, has been used to identify novel BRD4 inhibitors, with the model being built based on the chemical information from the crystal structure of BRD4 with a known potent inhibitor. researchgate.net
Structure-Based Drug Design Approaches
When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a valuable tool. SBDD involves the use of computational techniques like molecular docking to predict the binding mode and affinity of a ligand to its target.
Molecular docking studies have been instrumental in understanding the interactions of quinazolinone derivatives with their biological targets. For instance, docking studies of 2,3-disubstituted-4(3H)-quinazolinones with the COX-2 enzyme revealed that certain derivatives could occupy the active site in a manner similar to the known inhibitor celecoxib. researchgate.net Similarly, in the development of BRD9 binders, molecular docking was used to screen a virtual library of 6-methylquinazolin-4(3H)-one derivatives, leading to the selection and synthesis of compounds with promising binding affinities. cnr.it These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity. ontosight.airesearchgate.net
Design and Optimization of Quinazolinone Derivatives as Targeted Agents
The ultimate goal of SAR, LBDD, and SBDD studies is the design and optimization of quinazolinone derivatives as targeted therapeutic agents. This involves a cyclical process of designing new compounds, synthesizing them, evaluating their biological activity, and then using the results to inform the design of the next generation of molecules.
This approach has led to the development of quinazolinone derivatives targeting a variety of proteins implicated in cancer, including:
Kinase Inhibitors: Quinazolinones are well-known as kinase inhibitors, targeting enzymes like EGFR, which are central to cell growth and differentiation. researchgate.netnih.gov The design of these inhibitors often involves modifying the quinazolinone scaffold to achieve high affinity and selectivity for the target kinase. nih.govnih.gov
Epigenetic Modulators: As mentioned earlier, 6-methylquinazolin-4(3H)-one derivatives have been identified as promising binders of the epigenetic reader BRD9. cnr.it
PARP Inhibitors: The 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of the PARP inhibitor Olaparib, leading to the development of new PARP-1 inhibitors with anticancer activity. rsc.org
The optimization process often involves fine-tuning the substituents on the quinazolinone ring to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov This rational design approach holds great promise for the development of the next generation of targeted cancer therapies based on the versatile 6-methyl-1H-quinazolin-4-one scaffold.
Rationalization of Compound Selectivity and Potency
The this compound core serves as a valuable scaffold in medicinal chemistry, allowing for systematic modifications that significantly influence biological activity. Rational drug design and structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these derivatives for various protein targets, including epigenetic readers and kinases.
Research has demonstrated that strategic substitutions at the 2, 7, and 8-positions of the quinazolinone ring system are critical for modulating target affinity and selectivity. For instance, in the development of inhibitors for bromodomain-containing protein 9 (BRD9), a key epigenetic reader implicated in cancer, a multidisciplinary approach combining computational modeling, chemical synthesis, and biological evaluation has proven effective. researchgate.net Scientists have functionalized the 6-methylquinazolin-4(3H)-one core at position 2 with various benzaldehydes and at position 8 with boronic acids. researchgate.net This strategy led to the identification of potent and selective BRD9 binders. cnr.it
Initial screening of a synthesized library identified compounds 17 and 20 as having submicromolar potency for BRD9, with IC50 values of 0.35 µM and 0.14 µM, respectively. researchgate.net These compounds also demonstrated a promising selectivity profile when tested against nine other bromodomains. researchgate.net Further optimization, guided by 3D structure-based pharmacophore models, yielded additional derivatives with high selectivity for BRD9. researchgate.net The selectivity of these compounds is a crucial attribute, as off-target effects, particularly against the well-studied BET family of bromodomains (e.g., BRD4), are often a concern. Several compounds emerged from these studies as potent and selective BRD9 binders, underscoring the value of the 6-methylquinazolin-4(3H)-one scaffold for this target. cnr.it
The versatility of the quinazolinone scaffold extends to kinase inhibition. Modifications to the core structure have been shown to govern potency and selectivity against receptor-interacting protein kinases (RIPKs) and RET kinase. nih.govnih.gov Studies on RIPK2 and RIPK3 inhibitors revealed that extensive modifications at positions 6 and 7 of the quinazoline (B50416) core directly impact inhibitory activity and selectivity. nih.gov By analyzing the structure of known quinoline (B57606) and quinazoline inhibitors in complex with RIPK2 and RIPK3, researchers designed and synthesized new derivatives. nih.gov Enzymatic assays confirmed that fine-tuning substitutions at these positions can lead to potent and highly specific inhibitors of RIPK2 or dual RIPK2/3 inhibitors. nih.gov
Similarly, in the pursuit of potent and selective RET kinase inhibitors, researchers found that moving from a more complex quinazoline core to a 6,7-bismethoxy scaffold resulted in only a twofold decrease in potency, establishing a simplified and synthetically accessible starting point. nih.gov It was noted that the 6 and 7 positions of the quinazoline ring are primarily directed towards the solvent, suggesting these positions might play a less critical role in selectivity for this specific target. nih.gov The key to enhancing selectivity against the closely related KDR kinase was discovered by modifying a phenolic moiety on an aniline (B41778) substituent at position 4. Introducing a flanking substituent next to the phenol (B47542) group not only improved metabolic stability but also unexpectedly conferred a significant gain in selectivity, culminating in the identification of highly potent and selective RET inhibitors like compound 36 . nih.gov
The development of cytotoxic agents has also benefited from SAR studies on quinazolinone derivatives. In one study, a series of 6-bromo-2-thio-3-substituted quinazolinones were synthesized. nih.gov The results indicated that compound 8a , which features an aliphatic linker at the 2-thio position, was the most potent against MCF-7 and SW480 cancer cell lines, with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov Importantly, this compound showed significantly lower toxicity against normal MRC-5 cell lines (IC50 = 84.20 µM), demonstrating a favorable selectivity profile for cancer cells over non-tumorigenic cells. nih.gov This highlights how substitutions on the exocyclic thiol group can dictate both potency and selective cytotoxicity. nih.gov
The following tables summarize the activity of selected this compound derivatives against their respective targets.
Table 1: Activity of this compound Derivatives against BRD9
| Compound | IC50 (µM) for BRD9 | Selectivity Profile | Source |
|---|---|---|---|
| 17 | 0.35 ± 0.18 | Promising selectivity against 9 other bromodomains | researchgate.net |
| 20 | 0.14 ± 0.03 | Promising selectivity against 9 other bromodomains | researchgate.net |
| 22 | Low micromolar | Selective against BRD4 | cnr.it |
| 26 | Low micromolar | Selective against BRD4 | cnr.it |
Table 2: Cytotoxicity of 6-Bromo-Quinazolinone Derivatives
| Compound | Target Cell Line | IC50 (µM) | Selectivity (vs. Normal Cells) | Source |
|---|---|---|---|---|
| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Selective (IC50 on MRC-5 = 84.20 µM) | nih.gov |
| 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | Selective (IC50 on MRC-5 = 84.20 µM) | nih.gov |
Table of Compounds
| Compound Name or Number |
|---|
| This compound |
| 6-methylquinazolin-4(3H)-one |
| Compound 17 |
| Compound 20 |
| Compound 22 |
| Compound 26 |
| Compound 36 |
| Compound 8a |
| BRD9 |
| BRD4 |
| RIPK2 |
| RIPK3 |
| RET kinase |
Mechanistic Insights into Biological Action
Molecular Targets and Signaling Pathways
Quinazolinone-based molecules are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cell division and angiogenesis. nih.gov Dysregulation of these kinases, through mechanisms like point mutations or overexpression, is a hallmark of many cancers. nih.gov The 4-aminoquinazoline core, in particular, is a "privileged scaffold" in medicinal chemistry for developing kinase inhibitors. researchgate.net
EGFR and HER2 Inhibition: Derivatives of 4-aminoquinazoline, such as gefitinib (B1684475) and erlotinib, are known for their anti-cancer activity by inhibiting the epidermal growth factor receptor (EGFR). mdpi.com These inhibitors typically act at the ATP binding site of the receptor's kinase domain, preventing the intracellular phosphorylation of tyrosine kinases. researchgate.net The EGFR family, including HER2/neu, controls vital cellular functions like growth and differentiation, and their overactivation can trigger signaling cascades like the PI3K-AKT and Ras-MAPK pathways. nih.gov Lapatinib (B449), another quinazoline (B50416) derivative, targets both EGFR and HER2. nih.gov Novel quinazolin-4-one derivatives have also demonstrated inhibitory activity against HER2. nih.gov
PI3K Inhibition: The phosphoinositide-3-kinase (PI3K) pathway is another critical target. Idelalisib, a quinazolin-4(3H)-one derivative, is an inhibitor of PI3K and is used in the treatment of certain hematological cancers. mdpi.com Research has also focused on developing dual PI3K/mTOR inhibitors based on the quinazoline scaffold. researchgate.net Furthermore, some 6-(1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivatives have been found to inhibit PI3Kα kinase activity. researchgate.net
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis. Certain 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Aurora A kinase. researchgate.netacs.org For instance, a compound synthesized by adding a benzyl (B1604629) group at the N3 position of this scaffold showed significant inhibition of Aurora A kinase. researchgate.net
Pim-1/2 Kinase Inhibition: Pim-1, a serine/threonine kinase, is involved in regulating cell cycle progression and apoptosis, and its expression is linked to several cancers. google.com Certain compounds with a quinazoline core have been identified as inhibitors of Pim-1 kinase, suggesting a potential therapeutic application in cancers where this kinase is overactive. google.com
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components for both prokaryotic and eukaryotic cells. rjraap.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the pathway for producing raw materials for cell proliferation. nih.gov Many 4-quinazoline derivatives have demonstrated potent anticancer activity by inhibiting DHFR. scirp.org The quinazoline nucleus, particularly with substitutions at the 2, 3, and 6 positions, has been shown to contribute to DHFR inhibition. nih.gov For instance, trimetrexate, a nonclassical folic acid inhibitor, contains a quinazoline-2,4-diamine (B158780) structure and acts by inhibiting DHFR. updatepublishing.com
Glucokinase (GK) is a key enzyme in glucose homeostasis, primarily found in pancreatic β-cells and liver hepatocytes, where it catalyzes the conversion of glucose to glucose-6-phosphate. tandfonline.comresearchgate.net This action promotes glycogen (B147801) synthesis in the liver and insulin (B600854) release from the pancreas. researchgate.net Small molecule glucokinase activators (GKAs) can bind to an allosteric site on the GK enzyme, enhancing its activity. researchgate.net Quinazoline derivatives are among the various chemical scaffolds that have been developed as allosteric GK activators. nih.gov Docking studies have shown that quinazolin-4-one derivatives can fit into the allosteric site of the human glucokinase enzyme. tandfonline.com
Table 1: Glucokinase Activation by Quinazolin-4-one Derivatives
| Compound | EC50 (nM) | Reference |
|---|---|---|
| Compound 3 | 632 | researchgate.net |
Quinazoline-based compounds like prazosin (B1663645) are known α1-adrenoceptor antagonists used to treat hypertension by relaxing blood vessels. updatepublishing.com These antagonists block the vasoconstrictive action of norepinephrine (B1679862) at alpha-1 receptors on vascular smooth muscle. updatepublishing.com However, studies have revealed that the apoptotic effects of some quinazoline-based α1-adrenoceptor antagonists on prostate cancer cells are independent of their ability to block the α1-adrenoceptor. nih.govnih.gov This suggests an alternative mechanism of action for their anti-cancer properties. Non-quinazoline α1-adrenoceptor antagonists have been developed to separate the antihypertensive effects from these other cellular impacts. mdpi.com
Inflammation is a protective immune response that, when prolonged, can lead to disease. uludag.edu.tr Macrophages play a key role by releasing pro-inflammatory mediators. uludag.edu.tr Quinazolinone derivatives have demonstrated anti-inflammatory properties by modulating these mediators.
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Certain quinazoline derivatives have been shown to decrease the levels of the pro-inflammatory mediators NO and PGE2. mdpi.com
Tumor Necrosis Factor-α (TNF-α): Studies on endotoxin-stimulated macrophages revealed that some quinazolinone derivatives can significantly decrease the production of the pro-inflammatory cytokine TNF-α. uludag.edu.tr This is significant as TNF-α is a key player in the inflammatory cascade. nih.gov
Cellular Processes Affected
The interaction of 6-methyl-1H-quinazolin-4-one derivatives with various molecular targets leads to the modulation of several fundamental cellular processes.
Cell Cycle Arrest: A primary effect of many quinazolinone-based kinase inhibitors is the disruption of the cell cycle. For example, inhibition of Aurora A kinase by certain 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one derivatives leads to G2/M phase arrest in cancer cells. acs.org Other derivatives have been shown to induce cell cycle arrest at the G1 phase. acs.org
Apoptosis: The induction of programmed cell death, or apoptosis, is another significant consequence of the action of these compounds. The apoptotic activity of quinazoline-based α1-adrenoceptor antagonists in prostate cancer cells has been well-documented, although this effect can be independent of α1-adrenoceptor antagonism. nih.gov Inhibition of kinases like PI3K and Aurora kinase by quinazolinone derivatives also promotes apoptosis in cancer cells. researchgate.net
Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth. Quinazoline-based α-antagonists have been shown to prevent angiogenesis in preclinical models. nih.gov This effect is proposed to be mediated through targets like VEGF, EGFR, and HER2/Neu. nih.gov
Modulation of Wnt/β-catenin Signaling: Deregulation of the Wnt/β-catenin signaling pathway is a driving force in various diseases, including cancer. Inhibition of tankyrases, a therapeutic strategy that impacts this pathway, has been explored using quinazolin-4-one scaffolds. biorxiv.org
Metabolic Regulation: Through the activation of glucokinase, quinazolinone derivatives can influence carbohydrate metabolism. researchgate.net By enhancing the conversion of glucose to glucose-6-phosphate, they promote glycogen synthesis in the liver and stimulate insulin secretion from the pancreas, thereby helping to regulate blood glucose levels. researchgate.net
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. Several studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells, making it a key mechanism of their anticancer activity.
One study on a novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ), revealed its ability to induce apoptosis in human leukemia MOLT-4 cells. nih.gov This process was shown to be dependent on cytochrome c, a key protein in the intrinsic apoptotic pathway. nih.gov The induction of apoptosis by DQQ was confirmed through various assays, including cellular and nuclear microscopy, Annexin-V binding, and analysis of mitochondrial membrane potential. nih.gov
Another study focusing on derivatives of 6-methyl-3-phenyl-4(3H)-quinazolinone highlighted their cytotoxic effects, which are often mediated by apoptosis. tandfonline.com Furthermore, research on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine identified it as a potent apoptosis inducer. acs.org
In a study of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)penta-1,4-dien-3-one derivatives, a compound with a 6-methyl group on the quinazoline ring (compound 5f) was found to induce apoptosis in MGC-803 cells. d-nb.info The apoptosis ratio induced by this compound at a concentration of 10 μM for 24 hours was 26.4%, which was higher than the positive control. d-nb.info
| Compound/Derivative | Cell Line | Key Findings |
| 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ) | MOLT-4 (human leukemia) | Induces cytochrome c-dependent apoptosis. nih.gov |
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Not specified | Potent inducer of apoptosis. acs.org |
| (1E,4E)-1-aryl-5-(2-((6-methylquinazolin-4-yl)oxy)phenyl)penta-1,4-dien-3-one (5f) | MGC-803 | Induces apoptosis with a ratio of 26.4% at 10 μM. d-nb.info |
Inhibition of Tumor Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Some quinazolinone derivatives have demonstrated the ability to inhibit these processes.
A study on a novel quinazolinone derivative, actinoquinazolinone, showed that it could suppress the invasion ability of cancer cells. mdpi.com Another study on a 6-fluoro-quinazoline derivative, LJJ-10, found that it significantly inhibited cell migration and invasion in U-2 OS osteosarcoma cells at non-cytotoxic concentrations. scispace.com
While direct evidence for the anti-migratory and anti-invasive properties of this compound is limited in the provided search results, the general anti-metastatic potential of the quinazolinone scaffold is evident. mdpi.comscispace.com
Interaction with DNA and Other Biomolecules
The interaction of small molecules with DNA and other essential biomolecules can lead to the disruption of cellular processes and ultimately cell death. Quinazolinone derivatives have been shown to interact with DNA and key enzymes involved in DNA replication and maintenance.
For example, some quinazolinone derivatives have been found to act as DNA gyrase inhibitors. mdpi.com DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition can lead to antimicrobial effects. This suggests a potential for similar interactions with topoisomerases in cancer cells.
Furthermore, some 4-amino-6-methylquinazolin-2(1H)-one derivatives have been reported to exhibit anticancer activity by inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis. vulcanchem.com Inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn impairs DNA synthesis and results in cytotoxic effects in cancer cells. vulcanchem.com The 6-methyl group in these derivatives is suggested to improve metabolic stability. vulcanchem.com
Another example is luotonin A, a pentacyclic quinazolinone derivative, which is a known DNA topoisomerase I inhibitor. d-nb.info These findings highlight the diverse molecular targets of quinazolinone derivatives, including direct interactions with DNA and the inhibition of enzymes crucial for its synthesis and topology.
Future Directions and Research Perspectives
Emerging Synthetic Strategies for Novel Quinazolinone Scaffolds
The development of advanced and efficient synthetic methodologies is crucial for generating diverse libraries of quinazolinone derivatives for drug discovery. thieme-connect.com Traditional methods like the Niementowski reaction are being supplemented and replaced by more sophisticated strategies that offer higher yields, greater functional group tolerance, and improved environmental compatibility. researchgate.netekb.eg
Emerging strategies focus on transition-metal-catalyzed reactions, multicomponent reactions (MCRs), and green chemistry approaches. researchgate.netarabjchem.org For instance, palladium-catalyzed tandem reactions have been employed to produce quinazoline (B50416) scaffolds in good to exceptional yields. arabjchem.org Microwave-assisted synthesis has also been shown to accelerate the formation of 2-substituted-4(3H)-quinazolinones, achieving complete conversion in minutes with high efficiency. ekb.eg Researchers are also exploring the combination of enzymatic catalysis and photocatalysis for a highly efficient and environmentally friendly synthesis of functionalized quinazolinones. researchgate.net
A key intermediate for creating novel analogues is 2-hydrazinyl-6-methyl-3-phenyl-quinazolin-4(3H)-one, which can be synthesized and subsequently reacted with various agents to produce a range of triazolo[4,3-a]quinazolin-5(4H)-one derivatives. tandfonline.com Another approach involves the reaction of 2-amino-5-methylbenzoic acid with butyl isothiocyanate to yield 3-butyl-2,3-dihydro-6-methyl-2-thioxoquinazolin-4(1H)-one, a versatile precursor for further derivatization. nih.govsemanticscholar.org
Table 1: Overview of Modern Synthetic Strategies for Quinazolinone Scaffolds
| Synthetic Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Transition-Metal Catalysis | Utilizes catalysts like palladium (Pd) or copper (Cu) to facilitate C-N bond formation and cyclization. | High yields, functional group tolerance, potential for tandem reactions. | researchgate.netarabjchem.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates. | Rapid reaction times, high yields, efficient conversion. | ekb.eg |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form complex products. | High atom economy, operational simplicity, rapid access to diversity. | researchgate.net |
| Enzymatic & Photocatalysis | Uses enzymes and light to catalyze reactions. | High efficiency, environmentally friendly ("green"), wide substrate scope. | researchgate.net |
| Key Intermediate Synthesis | Focuses on creating versatile building blocks like 2-hydrazinyl-6-methyl-3-phenyl-quinazolin-4(3H)-one for further modification. | Allows for the creation of diverse libraries of related compounds. | tandfonline.com |
Exploration of New Biological Targets and Therapeutic Areas
Quinazolinone derivatives are well-known for their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. acgpubs.orgwisdomlib.orgijmpr.in While established targets like the Epidermal Growth Factor Receptor (EGFR) have been a major focus, particularly in cancer therapy, research is expanding to novel biological targets. ekb.egnih.govscielo.br
The exploration of new therapeutic applications is a vibrant area of research. Recent studies have identified novel targets and activities for quinazolinone-based compounds:
Antipsychotic Activity: A study of 2,6-disubstituted quinazolin-4-one derivatives, including those with a 6-methyl group, identified compounds with negative allosteric modulator (NAM) activity at the metabotropic glutamate (B1630785) 7 (mGlu7) receptor, showing potential for treating schizophrenia. mdpi.com
Antifungal Agents: By combining a quinazolinone structural unit with a pyrazole-containing fragment, researchers have designed and synthesized novel derivatives with significant in vitro antifungal activity against pathogens like Rhizoctonia solani. nih.gov
Kinase Inhibition: Beyond EGFR, quinazolinone derivatives are being investigated as inhibitors of other critical kinases in cancer, such as Aurora kinases, Phosphatidylinositol 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR). scielo.brnih.govnih.gov
Alzheimer's Disease: The quinazoline scaffold is being explored for the development of multi-target drugs for Alzheimer's disease, with derivatives designed to inhibit cholinesterases, β-amyloid aggregation, and oxidative stress. mdpi.com
Table 2: Selected Biological Targets and Therapeutic Areas for Quinazolinone Derivatives
| Biological Target | Therapeutic Area | Description | Reference |
|---|---|---|---|
| mGlu7 Receptor | Psychiatry | Negative allosteric modulators (NAMs) show antipsychotic-like properties. | mdpi.com |
| Various Fungal Proteins | Infectious Disease | Hybrid molecules exhibit potent antifungal activity against plant pathogens. | nih.gov |
| Aurora Kinases, PI3K, VEGFR | Oncology | Inhibition of these kinases disrupts cell cycle, growth, and angiogenesis in tumors. | scielo.brnih.govnih.gov |
| Cholinesterases, β-amyloid | Neurology | Multi-functional agents are being designed to tackle the complex pathology of Alzheimer's disease. | mdpi.com |
| EGFR, HER2 | Oncology | Dual inhibitors targeting these receptors are effective in certain types of lung and breast cancer. | scielo.br |
Advanced Computational Modeling for Lead Optimization
Computational modeling has become an indispensable tool in modern drug discovery, accelerating the process of lead optimization and reducing the reliance on costly and time-consuming experimental screening. nih.gov For quinazolinone derivatives, several in silico techniques are being applied to design more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to build robust models that correlate the chemical structures of quinazolinone derivatives with their biological activities. nih.govrsc.org These models provide contour maps that highlight which structural features (e.g., electrostatic, hydrophobic) are critical for activity, thereby guiding the rational design of new molecules. nih.gov QSAR models have been successfully developed for quinazolinone derivatives targeting MMP-13, PI3K, and EGFR. nih.govjapsonline.comnih.govacs.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. dergipark.org.tr For quinazolinone derivatives, docking studies have been crucial in identifying key binding interactions with targets like tyrosine kinases, helping to explain the mechanism of inhibition at a molecular level. dergipark.org.trnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational stability of the ligand-protein complex over time. This method provides insights into the dynamic behavior of the binding and can help confirm the stability of interactions predicted by docking studies. nih.govjapsonline.com
These computational approaches allow researchers to virtually screen large libraries of compounds, prioritize candidates for synthesis, and design novel derivatives with improved pharmacokinetic properties. nih.govdergipark.org.tr
Development of Multi-Targeted Quinazolinone Derivatives
The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has driven the shift from a "one-target, one-drug" paradigm to the development of multi-targeted agents. ekb.egresearchgate.net A single molecule that can modulate multiple targets offers potential advantages in efficacy and in overcoming drug resistance. ekb.egresearchgate.net The quinazoline scaffold is an ideal framework for designing such multi-targeted drugs. ekb.eg
Recent research has yielded several promising multi-targeted quinazolinone derivatives:
Dual Kinase Inhibitors: Numerous quinazoline-based compounds have been developed as dual inhibitors of EGFR and other kinases, such as VEGFR or HER2. ekb.egscielo.br This strategy aims to block multiple cancer-promoting pathways simultaneously.
HDAC Inhibitors: Phthalazino[1,2-b]-quinazolinone derivatives have been developed as multi-target histone deacetylase (HDAC) inhibitors for the treatment of hepatocellular carcinoma. nih.gov
Triple-Targeted Agents: In a novel approach for non-small cell lung cancer (NSCLC), derivatives of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one were designed to simultaneously inhibit Aurora A, PI3Kα, and Bromodomain-containing protein 4 (BRD4). nih.govresearchgate.net
Anticancer Hybrids: Novel quinazoline-1,2,3-triazole hybrids have been synthesized as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, demonstrating potent anticancer activity. nih.gov
This strategy of creating hybrid molecules by combining different pharmacophores into a single quinazolinone-based structure is a growing trend in medicinal chemistry. nih.gov
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery landscape by analyzing vast and complex datasets to accelerate the identification and design of new therapeutic agents. acs.orgnih.govresearchgate.net These technologies are being increasingly applied to the study of quinazolinone derivatives.
The integration of AI and ML offers several advantages:
Predictive Modeling: ML algorithms, particularly those used in QSAR studies, can build highly predictive models for the biological activity of quinazolinone derivatives. nih.govplos.org These models can screen virtual libraries of compounds far more rapidly than physical experiments.
Generative Chemistry: AI, specifically through deep learning models like generative adversarial networks (GANs), can design entirely new molecules. These models can be trained on known active quinazolinone structures to generate novel compounds with desired properties and high predicted activity.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is critical. AI and ML models are being used to predict these properties early in the discovery process, helping to reduce late-stage failures. researchgate.net
Fragment-Based Design: The integration of fragment-based topological design with QSAR and ML models enhances the interpretation of molecular interactions and supports the rational design of novel molecules by identifying the specific molecular fragments that contribute most significantly to biological activity. nih.govacs.org
By leveraging these advanced in silico techniques, researchers can significantly reduce the time and costs associated with traditional drug discovery and more efficiently design the next generation of quinazolinone-based therapeutics. nih.gov
Q & A
Q. What are the common synthetic routes for 6-methyl-1H-quinazolin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves condensation reactions of anthranilic acid derivatives with methyl-substituted aldehydes or ketones. Key variables include solvent choice (e.g., ethanol, DMSO), temperature (80–120°C), and catalysts (e.g., acetic acid). Optimization requires systematic variation of these parameters, monitored via TLC or HPLC. For example, using ethanol as a solvent may enhance reaction kinetics compared to DMSO due to polarity effects .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm proton environments and carbon frameworks.
- X-ray crystallography : Use SHELX software for structural refinement. SHELXL is robust for small-molecule analysis, even with twinned or high-resolution data .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and purity .
Q. How does the substitution pattern on the quinazolinone core influence its biological activity?
- Methodological Answer : Substituents like methyl groups at the 6-position can enhance lipophilicity, affecting membrane permeability. Comparative studies using analogs (e.g., chloro, methoxy derivatives) via in vitro assays (e.g., antimicrobial, anticancer) reveal structure-activity relationships. For example, electron-donating groups may increase antioxidant potential, as seen in fluorophenyl-substituted quinazolinones .
Advanced Research Questions
Q. How can researchers design eco-friendly synthesis protocols for this compound derivatives?
- Methodological Answer :
- Oxidative coupling : Use benzyl alcohol and oxygen as a green oxidant instead of toxic reagents (e.g., KMnO). This method avoids transition-metal catalysts and achieves yields up to 84% under basic conditions (e.g., t-BuONa) .
- Solvent selection : Replace DMF or DMSO with biodegradable solvents like cyclopentyl methyl ether (CPME).
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for quinazolinone derivatives?
- Methodological Answer :
- Iterative refinement : Compare DFT-calculated vibrational spectra with experimental IR data to identify discrepancies.
- Cross-validation : Use multiple software tools (e.g., Gaussian, ORCA) for computational modeling.
- Error analysis : Quantify uncertainties in crystallographic data (e.g., R-factors) using SHELXL .
Q. What retrosynthetic approaches are suitable for constructing complex quinazolinone derivatives like this compound?
- Methodological Answer :
- Retrosynthetic disconnection : Break the quinazolinone ring into anthranilic acid and methyl-substituted ketones.
- Modular assembly : Use primary amines and benzoyl chloride for 2-phenyl derivatives, adapting methods from related quinazolinones .
Q. How can high-throughput screening (HTS) be integrated into the study of this compound's pharmacological potential?
- Methodological Answer :
- Automated assays : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization.
- Dose-response curves : Generate IC values for anticancer activity, as demonstrated for chloro-methoxy analogs .
Q. What are the critical parameters to control during multi-step synthesis of this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
